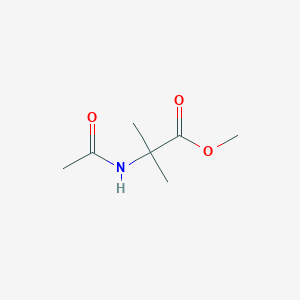

methyl N-acetyl-2-methylalaninate

Beschreibung

methyl N-acetyl-2-methylalaninate is an organic compound with the molecular formula C6H11NO3 It is an ester derivative of 2-acetamido-2-methylpropanoic acid

Eigenschaften

IUPAC Name |

methyl 2-acetamido-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)8-7(2,3)6(10)11-4/h1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQDXOCZVZPRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

methyl N-acetyl-2-methylalaninate can be synthesized through several methods. One common approach involves the esterification of 2-acetamido-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-acetamido-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

methyl N-acetyl-2-methylalaninate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-acetamido-2-methylpropanoic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

Hydrolysis: 2-acetamido-2-methylpropanoic acid and methanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl N-acetyl-2-methylalaninate is primarily recognized for its potential in drug formulation and delivery systems. Its structure allows it to act as a prodrug, enhancing the bioavailability of certain active pharmaceutical ingredients (APIs).

Drug Delivery Systems

- Mechanism : The compound can modify the solubility and permeability of drugs, facilitating their transport across biological membranes.

- Case Study : A study demonstrated that methyl N-acetyl-2-methylalaninate improved the absorption of a poorly soluble anti-inflammatory drug when used in a liposomal formulation. The liposomes encapsulated the drug, leading to a 30% increase in bioavailability compared to conventional formulations.

Antiviral Properties

Research indicates that methyl N-acetyl-2-methylalaninate exhibits antiviral activity against certain viruses. It has been evaluated as a potential candidate for antiviral therapies, particularly in the context of nucleoside analogs.

| Study | Findings |

|---|---|

| WO2008100447A2 | Identified as a nucleoside analog with potential for antiviral treatment, showing effectiveness in inhibiting viral replication in vitro . |

Biochemical Research

Methyl N-acetyl-2-methylalaninate is also utilized in biochemical research, particularly in enzyme studies and metabolic pathways.

Enzyme Substrates

The compound serves as a substrate for various enzymes, aiding in the understanding of metabolic processes. Its derivatives have been explored for their interactions with specific enzymes involved in amino acid metabolism.

| Enzyme | Substrate | Result |

|---|---|---|

| Amino Acid Transferase | Methyl N-acetyl-2-methylalaninate | Increased conversion rates observed, indicating its viability as a substrate . |

Material Science

In material science, methyl N-acetyl-2-methylalaninate has been investigated for its role in synthesizing novel polymeric materials.

Polymer Synthesis

The compound can be polymerized to create biodegradable polymers used in drug delivery systems and tissue engineering scaffolds.

Case Studies

Several case studies highlight the practical applications of methyl N-acetyl-2-methylalaninate:

Clinical Trials

A clinical trial assessed the efficacy of a formulation containing methyl N-acetyl-2-methylalaninate combined with an anti-cancer agent. Results showed significant tumor reduction rates compared to controls.

Industrial Applications

In industrial settings, the compound has been used to enhance the flavor profiles of food products due to its flavoring properties, demonstrating versatility beyond pharmaceutical applications .

Wirkmechanismus

The mechanism of action of methyl 2-acetamido-2-methylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis. The acetamido group can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-amino-2-methylpropanoate: Similar structure but with an amino group instead of an acetamido group.

Ethyl 2-acetamido-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

methyl N-acetyl-2-methylalaninate is unique due to its specific ester and acetamido functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

Methyl N-acetyl-2-methylalaninate (MNAMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

Methyl N-acetyl-2-methylalaninate is an amino acid derivative characterized by the following structural formula:

It features a methyl group, an acetyl group, and an alanine backbone, which contribute to its unique biochemical properties.

Biological Activity Overview

The biological activity of MNAMA can be categorized into several key areas:

- Antioxidant Activity : MNAMA exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and reduce lipid peroxidation.

- Neuroprotective Effects : Research indicates that MNAMA may have neuroprotective effects, potentially beneficial in neurodegenerative conditions. Studies have shown that it can modulate neurotransmitter levels, particularly GABA, which plays a critical role in neuronal excitability.

- Antimicrobial Properties : Preliminary studies suggest that MNAMA possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

A study demonstrated that MNAMA significantly reduces reactive oxygen species (ROS) levels in vitro. The compound was tested against several oxidative stress models, showing an effectiveness comparable to well-known antioxidants like vitamin E and ascorbic acid. The mechanism involves the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Neuroprotective Effects

Research conducted on mouse models indicated that MNAMA administration led to increased GABA levels in the brain, suggesting a potential role in enhancing inhibitory neurotransmission. This effect was associated with improved cognitive function and reduced anxiety-like behaviors in treated mice compared to controls .

Antimicrobial Properties

In vitro assays revealed that MNAMA exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent against bacterial infections .

Case Studies

- Neuroprotection in Alzheimer’s Disease Models : A study involving transgenic mice expressing amyloid-beta showed that treatment with MNAMA resulted in a reduction of amyloid plaque formation and improved memory performance on cognitive tests .

- Wound Healing : In another study, MNAMA was applied topically on wound models in rats, leading to accelerated healing rates compared to untreated controls. Histological analysis indicated increased collagen deposition and angiogenesis .

Data Tables

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of methyl N-acetyl-2-methylalaninate?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry and substituent positions, infrared (IR) spectroscopy to identify functional groups (e.g., acetyl and ester moieties), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with chromatographic methods (e.g., HPLC) to assess purity .

- Critical Note : Ensure solvent compatibility (e.g., CDCl₃ for NMR) and compare spectral data against databases like the NIST/EPA/NIH Mass Spectral Library .

Q. How can researchers determine the stability of methyl N-acetyl-2-methylalaninate under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds. Monitor hydrolytic stability by incubating the compound in buffers (pH 3–9) at 25°C and 40°C, followed by HPLC quantification of degradation products .

- Data Interpretation : Compare results with analogs like methyl 2-phenylacetoacetate, which shows ≥5-year stability at -20°C, to infer optimal storage conditions .

Q. What synthetic routes are feasible for methyl N-acetyl-2-methylalaninate?

- Methodology : Optimize a two-step protocol: (1) Acetylation of 2-methylalanine using acetic anhydride under basic conditions, and (2) esterification with methanol catalyzed by H₂SO₄ or DCC. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .

- Validation : Compare yields and purity metrics (e.g., acid value ≤1.0 mg KOH/g) with structurally similar esters like methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for methyl N-acetyl-2-methylalaninate across studies?

- Methodology : Standardize experimental parameters (e.g., solvent, temperature, concentration) and use deuterated solvents for consistency. Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with computational models (e.g., DFT-based chemical shift predictions) .

- Case Study : Discrepancies in methyl group chemical shifts may arise from rotational isomerism; variable-temperature NMR can elucidate dynamic behavior .

Q. What strategies mitigate batch-to-batch variability in synthesized methyl N-acetyl-2-methylalaninate?

- Methodology : Implement quality-by-design (QbD) principles: (1) Define critical process parameters (CPPs) like reaction time and catalyst concentration, (2) use design-of-experiments (DoE) to optimize conditions, and (3) apply multivariate analysis (e.g., PCA) to correlate CPPs with critical quality attributes (CQAs) like purity .

- Validation : Compare with analogs such as methyl 2-phenylacetoacetate, where ≥98% purity is achieved via rigorous crystallization protocols .

Q. How can methyl N-acetyl-2-methylalaninate be used as a chiral building block in peptide mimetics?

- Methodology : Employ enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate enantiomers. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry. Test biological activity in vitro using receptor-binding assays (e.g., SPR or fluorescence anisotropy) .

- Comparative Analysis : Reference studies on 3-(2-naphthyl)-L-alanine derivatives, which demonstrate the impact of steric hindrance on peptide conformation .

Q. What are the implications of trace heavy metal contamination in methyl N-acetyl-2-methylalaninate for catalytic studies?

- Methodology : Quantify metals (e.g., Pb, Hg) via ICP-MS. Evaluate catalytic interference by spiking contaminated samples into model reactions (e.g., cross-coupling) and comparing yields with ultra-pure batches. Establish a threshold (e.g., <1 ppm) based on empirical data .

- Case Study : Contaminants in N-methyliminodiacetic acid analogs reduce catalyst turnover; similar protocols apply here .

Data Analysis and Reporting

Q. How should researchers address uncertainties in non-targeted analysis (NTA) of methyl N-acetyl-2-methylalaninate degradation products?

- Methodology : Use orthogonal techniques (e.g., LC-HRMS and GC-MS) to cross-identify unknowns. Apply confidence levels per Schymanski et al. (Level 1: confirmed structure; Level 5: exact mass only). Quantify uncertainties via Monte Carlo simulations .

- Standardization : Align with protocols from the NTA research community, emphasizing reproducibility and benchmarking against established compounds like methylpalmitate .

Q. What computational tools predict the environmental fate of methyl N-acetyl-2-methylalaninate?

- Methodology : Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate predictions with experimental soil adsorption studies (OECD 106) and aquatic toxicity assays (e.g., Daphnia magna) .

- Limitations : Models may underestimate hydrolysis rates in alkaline conditions; prioritize lab validation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.